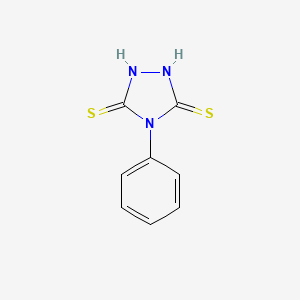
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester is a complex organic compound with the molecular formula C24H24O8 and a molecular weight of 440.454 g/mol . This compound is known for its unique tricyclic structure, which includes multiple double bonds and ester functional groups. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester involves multiple steps, typically starting with the formation of the tricyclic core structure. This can be achieved through a series of cyclization reactions. The esterification process is then carried out to introduce the ester functional groups. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace ester groups, forming different derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester involves its interaction with molecular targets through its ester functional groups and tricyclic structure. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid methyl ester: This compound has a similar tricyclic structure but differs in the position and number of ester groups.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5-carboxylic acid methyl ester: Another similar compound with variations in the ester group positions.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester stands out due to its multiple ester groups and unique tricyclic structure, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
73803-20-0 |
|---|---|
Molekularformel |
C24H24O8 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
tetramethyl tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene-5,6,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H24O8/c1-29-21(25)17-13-5-6-14(18(17)22(26)30-2)11-12-16-8-7-15(10-9-13)19(23(27)31-3)20(16)24(28)32-4/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
ZUYBKGPVJPHPTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCC3=C(C(=C(CCC(=C1C(=O)OC)C=C2)C=C3)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)
![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)


